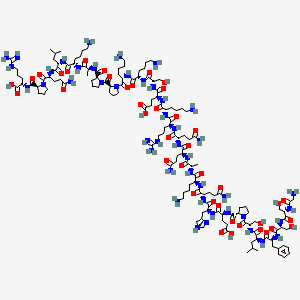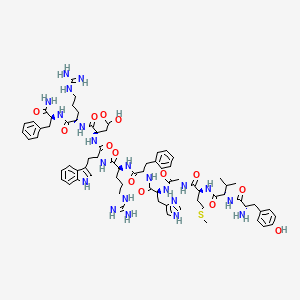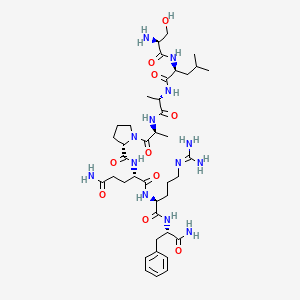
Sucrose-Heptasulfat-Kaliumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose heptasulfate potassium salt is a synthetic variant of sucrose, where seven hydroxyl groups of sucrose are replaced by sulfate groups, and potassium ions are used to neutralize the charge. This compound is extensively used as a polysaccharide reagent in scientific research due to its unique properties and applications .
Wissenschaftliche Forschungsanwendungen
Sucrose heptasulfate potassium salt is widely used in scientific research due to its ability to regulate polysaccharide concentration in aqueous solutions. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigates the impact of polysaccharides on cellular processes such as growth, differentiation, and gene expression.
Medicine: Serves as a reference standard for the drug sucralfate, which is used to treat ulcers.
Industry: Employed as a catalyst and intermediate in various industrial processes
Wirkmechanismus
Target of Action
Sucrose heptasulfate potassium salt is a complex compound that interacts with various targets. It is known to have a strong ionizing property and can stabilize metal cations . .
Mode of Action
It is known to act as a catalyst in various organic and inorganic reactions . Its strong ionizing property allows it to stabilize metal cations, which can be crucial in many biochemical reactions .
Biochemical Pathways
It is known to play a role in various organic and inorganic reactions due to its catalytic properties .
Pharmacokinetics
It is known that the compound has poor solubility in water , which could impact its bioavailability.
Result of Action
It is known to impact cellular processes such as growth, differentiation, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of sucrose heptasulfate potassium salt. For instance, its solubility can be affected by the temperature and pH of the environment . Furthermore, its stability may be influenced by the presence of other ions in the environment due to its strong ionizing property .
Biochemische Analyse
Biochemical Properties
Researchers have harnessed the power of sucrose heptasulfate potassium salt to investigate how polysaccharides impact cellular processes such as growth, differentiation, and gene expression . This compound stands as a vital tool for unraveling the intricate mechanisms governing polysaccharide-mediated biological phenomena .
Cellular Effects
It is known that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 230-240°C dec and it is stable under hygroscopic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sucrose heptasulfate potassium salt typically involves the sulfation of sucrose using sulfuric acid and potassium carbonate. The reaction conditions include controlled temperature and pH to ensure the complete sulfation of sucrose . The general reaction can be summarized as follows: [ \text{C}{12}\text{H}{22}\text{O}_{11} + 7\text{H}_2\text{SO}_4 + 7\text{K}2\text{CO}3 \rightarrow \text{C}{12}\text{H}{15}\text{K}7\text{O}{32}\text{S}_7 + 7\text{CO}_2 + 14\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of sucrose heptasulfate potassium salt involves large-scale sulfation reactors where sucrose is treated with sulfuric acid and potassium carbonate under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose heptasulfate potassium salt can undergo various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its original sucrose form by removing the sulfate groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the sulfate groups under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of sucrose heptasulfate.
Reduction: Sucrose and potassium sulfate.
Substitution: Substituted sucrose derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose octasulfate: Another sulfated derivative of sucrose with eight sulfate groups.
Heparin: A naturally occurring polysaccharide with anticoagulant properties.
Chondroitin sulfate: A sulfated glycosaminoglycan used in the treatment of osteoarthritis
Uniqueness
Sucrose heptasulfate potassium salt is unique due to its specific sulfation pattern and the presence of potassium ions, which provide distinct chemical and biological properties. Its ability to stabilize metal cations and regulate polysaccharide concentration makes it a valuable tool in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
heptapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;/m1......./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADSVFOARSADG-DCGPNBBASA-G |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15K7O32S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![d[Leu4,Lys8]-VP](/img/structure/B561572.png)






![[Ala17]-MCH](/img/new.no-structure.jpg)



